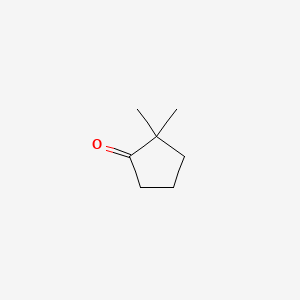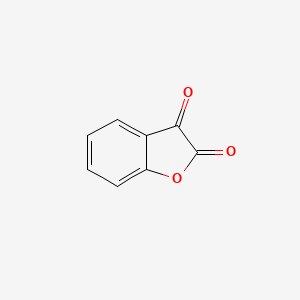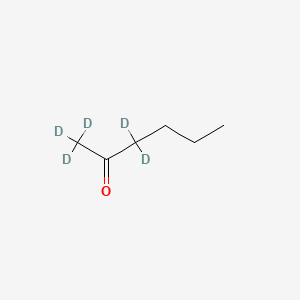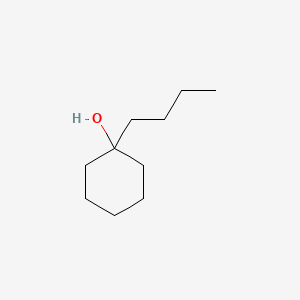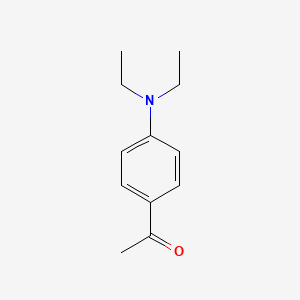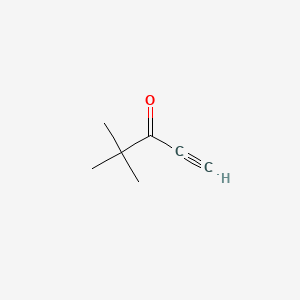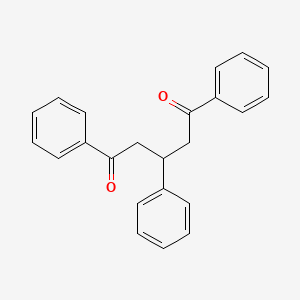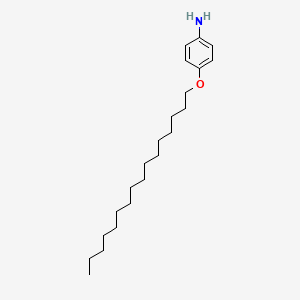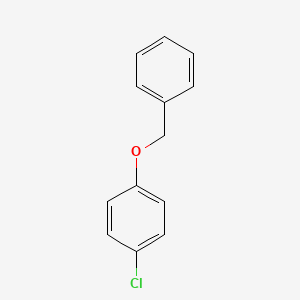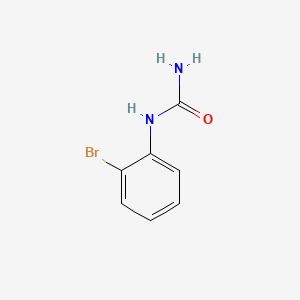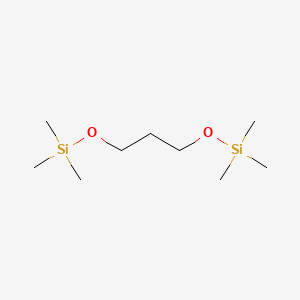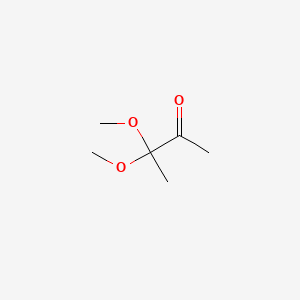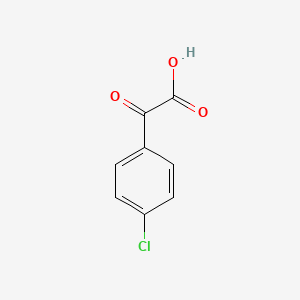
2-(4-氯苯基)-2-氧代乙酸
描述
The compound "2-(4-Chlorophenyl)-2-oxoacetic acid" is a chlorinated derivative of phenoxyacetic acid, which is structurally related to several herbicides such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds are known for their use in agriculture to regulate plant growth and control weeds. The presence of chlorine atoms on the aromatic ring and the acetic acid moiety are characteristic of this class of compounds, which are subject to various degradation and oxidation processes in the environment .
Synthesis Analysis
The synthesis of chlorophenoxyacetic acid derivatives typically involves organic synthesis methods that may include steps such as halogenation, oxidation, and esterification. For instance, the synthesis of 2,4-dichlorophenoxyacetic acid has been improved to reduce experimental conditions and enhance production rates . Although the specific synthesis of "2-(4-Chlorophenyl)-2-oxoacetic acid" is not detailed in the provided papers, it is likely to follow similar synthetic routes involving chlorination and acetylation reactions.
Molecular Structure Analysis
The molecular structure of chlorophenoxyacetic acid derivatives has been studied using techniques such as X-ray diffraction. For example, the crystal structures of 4CPA included in beta-cyclodextrin and heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin have been elucidated, revealing details about the inclusion complexes and the conformation of the guest molecules . These studies are crucial for understanding the physical and chemical behavior of these compounds, including their interactions with other molecules and potential for forming inclusion complexes.
Chemical Reactions Analysis
Chlorophenoxyacetic acids undergo various chemical reactions, particularly degradation processes in aqueous media. Advanced oxidation processes such as electro-Fenton, photoelectro-Fenton, and peroxi-coagulation have been shown to effectively degrade these compounds, leading to the formation of chlorinated intermediates and carboxylic acids before complete mineralization to chloride ions and carbon dioxide . The degradation pathways often involve hydroxyl radicals and can be influenced by factors such as pH, temperature, and the presence of UV light.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenoxyacetic acids are influenced by their molecular structure. These compounds are typically acidic due to the presence of the acetic acid moiety and exhibit varying degrees of solubility in water. Their degradation in the environment is of particular interest due to the potential formation of toxic intermediates and the release of chloride ions. Advanced oxidation technologies have been studied to understand the kinetics and mechanisms of degradation, as well as the influence of experimental parameters on the efficiency of these processes .
科学研究应用
毒理学和环境影响:
- 2,4-D 作为除草剂广泛用于农业和城市环境中,其毒理学和致突变性已得到广泛研究。该研究强调了在分子生物学中进一步探索的必要性,特别是在基因表达和评估人类或脊椎动物生物指示剂中的暴露方面(Zuanazzi、Ghisi和Oliveira,2020)。
生化和组织学效应:
- 对沙鼠(Jaculus orientalis)进行的一项研究表明,接触 2,4-D 会导致细胞代谢发生显着变化,表明其潜在毒性超出了目标杂草(Mountassif等,2008)。
对植物生化的影响:
- 已观察到与 2,4-D 相关的化合物 2,4-二氯苯酚会刺激豌豆植物中吲哚乙酸氧化酶的活性,表明其在植物生化中的作用以及对植物生长发育的潜在影响(Goldacre、Galston和Weintraub,1953)。
化学合成和反应机理:
- 研究已经探索了涉及 2-氧代乙酸衍生物的合成和反应机理,提供了对这些化合物的化学性质和潜在应用的见解(Liu等,2009)。
环境降解过程:
- 研究集中于使用电氧化等各种方法在水生环境中降解 2,4-D,强调了从水源中去除这种除草剂以减轻其环境影响的重要性(Jaafarzadeh、Ghanbari和Zahedi,2018)。
除草剂降解的高级氧化方法:
- 已经对用于降解水中与 2,4-D 相关的化合物 4-氯苯氧乙酸的高级电化学氧化方法进行了研究,显示出在环境修复技术中的应用前景(Boye、Dieng和Brillas,2002)。
带有细菌内生菌的植物修复:
- 已经证明了使用细菌内生菌来增强受 2,4-D 污染的底物的植物修复的潜力,提供了一种减少环境中除草剂残留的生物学方法(Germaine等,2006)。
安全和危害
2-(4-Chlorophenyl)-2-oxoacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
未来方向
While specific future directions for 2-(4-Chlorophenyl)-2-oxoacetic acid are not available, it’s worth noting that research into similar compounds continues to be a vibrant field. For instance, the study of indole derivatives, which share a similar structure, continues to yield new insights into their potential therapeutic uses .
属性
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXVDMWQCQTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221216 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoacetic acid | |
CAS RN |
7099-88-9 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007099889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYLGLYOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYN4689MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



